molecular formula C28H19N4Na3O11S4 B14658106 7-Benzothiazolesulfonic acid, 6-methyl-2-(4-((2-oxo-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl)azo)-3-sulfophenyl)-, trisodium salt CAS No. 40842-88-4

7-Benzothiazolesulfonic acid, 6-methyl-2-(4-((2-oxo-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl)azo)-3-sulfophenyl)-, trisodium salt

Cat. No.: B14658106
CAS No.: 40842-88-4
M. Wt: 784.7 g/mol
InChI Key: PEEWJYPSHMSKEY-UHFFFAOYSA-K
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Description

The compound 7-Benzothiazolesulfonic acid, 6-methyl-2-(4-((2-oxo-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl)azo)-3-sulfophenyl)-, trisodium salt is a highly substituted benzothiazole derivative characterized by:

  • A benzothiazole core with methyl and sulfonic acid substituents.
  • Azo linkages (-N=N-) connecting aromatic groups, including a 4-sulfo-1-naphthalenyl moiety.
  • A trisodium counterion, enhancing water solubility .

This structure suggests applications in dyes, pigments, or functional materials, where sulfonic acid groups improve solubility and azo groups contribute to chromophoric properties. Its synthesis likely involves multi-step reactions, including sulfonation, azo coupling, and salt formation, as seen in analogous compounds .

Properties

CAS No.

40842-88-4

Molecular Formula

C28H19N4Na3O11S4

Molecular Weight

784.7 g/mol

IUPAC Name

trisodium;2-[4-[[1,3-dioxo-1-[(4-sulfonatonaphthalen-1-yl)amino]butan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C28H22N4O11S4.3Na/c1-14-7-9-21-25(26(14)47(41,42)43)44-28(30-21)16-8-10-20(23(13-16)46(38,39)40)31-32-24(15(2)33)27(34)29-19-11-12-22(45(35,36)37)18-6-4-3-5-17(18)19;;;/h3-13,24H,1-2H3,(H,29,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3

InChI Key

PEEWJYPSHMSKEY-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

7-Benzothiazolesulfonic acid, 6-methyl-2-(4-((2-oxo-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl)azo)-3-sulfophenyl)-, trisodium salt, also known as a specific azo dye, has garnered significant attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.

The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. It has a molecular formula of C35H26N9Na3O11SC_{35}H_{26}N_9Na_3O_{11}S and a molecular weight of approximately 800 g/mol. The presence of sulfonic acid groups enhances its solubility in water and facilitates interactions with biological molecules.

PropertyValue
Molecular FormulaC35H26N9Na3O11SC_{35}H_{26}N_9Na_3O_{11}S
Molecular Weight800 g/mol
SolubilityWater-soluble
AppearanceBrownish-yellow powder

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives exhibit promising anticancer activities. For instance, compounds derived from the benzothiazole structure have shown efficacy against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. One notable study demonstrated that a related compound significantly inhibited cell proliferation with an IC50 value of 0.13 µM against endothelial cells (EA.hy926) .

Antimicrobial Activity

Benzothiazoles are recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial membranes, leading to cell lysis. Research has shown that certain benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been explored in various models. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. This activity suggests their utility in treating inflammatory diseases .

The biological activity of 7-benzothiazolesulfonic acid is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds can inhibit key enzymes involved in cancer progression and inflammation.
  • DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain benzothiazole compounds induce oxidative stress in cancer cells, leading to apoptosis.

Study on Anticancer Activity

In a recent study published in PMC, researchers synthesized a series of benzothiazole analogs and evaluated their cytotoxicity across multiple cancer cell lines. The most potent compound exhibited significant anti-proliferative effects, leading to G2/M phase arrest and inducing apoptosis through ROS generation .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the benzothiazole structure enhanced antibacterial activity, suggesting pathways for developing new therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among benzothiazolesulfonic acid derivatives include:

Compound Name (CAS No.) Substituents Counterion Key Features
Target Compound (CAS not explicitly listed) 4-Sulfo-1-naphthalenyl, 2-oxo propyl, three sulfonic acid groups Trisodium High solubility, complex azo linkage for UV/visible absorption
7-Benzothiazolesulfonic acid, 2-[4-[[4-[[3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]-4-sulfophenyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]-6-methyl-, disodium salt (CAS 85665-95-8) Triazine-linked pyridinyl azo group Disodium Chloro and aminocarbonyl groups may enhance binding to biological targets; used in dyes or agrochemicals
7-Benzothiazolesulfonic acid, 6-methyl-2-[p-[(3-methyl-5-oxo-2-pyrazolin-4-yl)azo]phenyl]-, diethanolamine salt (CAS in ) Pyrazolyl azo group Diethanolamine Lower solubility due to organic counterion; potential use in hydrophobic matrices

Key Observations:

  • Counterions: Trisodium salts (target compound) offer higher water solubility than diethanolamine or disodium salts, critical for aqueous applications like textile dyes .
  • Azo Linkages: The target’s naphthalenyl-based azo group may provide superior lightfastness compared to pyridinyl or pyrazolyl variants .
  • Sulfonation: Three sulfonic acid groups in the target compound enhance ionic strength and environmental mobility compared to analogs with fewer sulfonates .

Physicochemical and Application Differences

Property Target Compound CAS 85665-95-8 CAS 6417-31-8
Molecular Weight ~892 g/mol (calculated) ~950 g/mol (estimated) 892.8 g/mol
Solubility High (trisodium salt) Moderate (disodium salt) Low (organic substituents)
Stability Stable in aqueous media Sensitive to hydrolysis pH-dependent
Applications Dyes, optical materials Agrochemical intermediates Specialty dyes

Notable Findings:

  • The target’s trisodium salt and multiple sulfonates make it suitable for high-pH industrial processes, whereas diethanolamine salts () are better for organic solvents .
  • Compounds with triazine groups (CAS 85665-95-8) may exhibit bioactivity, linking them to pesticide or pharmaceutical uses .

Research and Regulatory Insights

Environmental and Toxicological Profiles

  • Degradation: Sulfonated azo dyes like the target compound are persistent in wastewater but can be removed via advanced oxidation or adsorption techniques .

Industrial Relevance

  • Dye Performance: The target’s naphthalenyl group likely improves color intensity and UV resistance, critical for automotive or textile dyes .
  • Synthesis Challenges: Multi-step synthesis (e.g., sulfonation, azo coupling) necessitates precise control to avoid byproducts, as seen in related triazole syntheses .

Preparation Methods

Core Benzothiazole Synthesis

The synthesis begins with constructing the 6-methylbenzothiazole core. Para-toluidine reacts with sodium sulfide in the presence of reduced iron powder at 165–175°C for 2–8 hours, forming 2-(4-aminophenyl)-6-methylbenzothiazole. Key parameters include:

Parameter Optimal Range Effect on Yield
Temperature 165–175°C <170°C: Incomplete cyclization; >175°C: Decomposition
Reaction Time 2–8 hours Shorter times reduce purity; longer times risk side products
Catalyst Loading 10–15 wt% iron Lower amounts slow kinetics; excess increases impurities

The intermediate is purified via ethanol recrystallization, achieving >98% purity.

Sulfonation of Benzothiazole Intermediate

Sulfonation introduces sulfonic acid groups at the 7-position using oleum (20–30% SO₃) at 0–10°C for 1.8–2.2 hours. Controlled conditions prevent over-sulfonation:

Condition Requirement Rationale
Temperature 0–10°C Minimizes sulfone byproduct formation
Oleum Concentration 20–30% SO₃ Higher concentrations cause polysulfonation
Solvent Sulfuric acid Enhances electrophilic substitution

Post-reaction, the product (2-(4-aminophenyl)-6-methyl-7-sulfobenzo[d]thiazole) is isolated via water precipitation and recrystallization, yielding 85–90% purity.

Diazotization and Azo Coupling

The aminophenyl group undergoes diazotization with sodium nitrite (1.1 equivalents) in hydrochloric acid at 0–5°C. The diazonium salt couples with 4-sulfo-1-naphthylamine in a pH 6–7 buffer, forming the azo linkage:

Mechanism :

  • Diazotization:
    $$ \text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O} $$
  • Coupling:
    $$ \text{Ar-N}2^+ + \text{Naph-SO}3\text{H} \rightarrow \text{Ar-N=N-Naph-SO}_3\text{H} $$
Parameter Value Impact
pH 6–7 Maximizes coupling efficiency
Temperature 0–5°C Stabilizes diazonium salt

Introduction of Propionyl Side Chain

The naphthylamine moiety reacts with 2-oxopropane-1-carbonyl chloride in dimethylformamide (DMF) at 100–120°C. Sodium hydroxide (50 wt%) facilitates nucleophilic acyl substitution:

$$ \text{Naph-SO}3\text{H} + \text{Cl-CO-CH}2-\text{CO-CH}3 \rightarrow \text{Naph-SO}3-\text{NH-CO-CH}2-\text{CO-CH}3 $$

Conditions :

  • Solvent: DMF (polar aprotic, enhances reactivity)
  • Molar Ratio: 1:1.2 (naphthylamine:acyl chloride)
  • Yield: 75–80% after methanol precipitation

Trisodium Salt Formation

Neutralization with sodium hydroxide (3 equivalents) converts sulfonic acid groups to the trisodium salt:

$$ \text{Ar-SO}3\text{H} + 3\text{NaOH} \rightarrow \text{Ar-SO}3\text{Na}3 + 3\text{H}2\text{O} $$

Parameter Specification
NaOH Concentration 45–55 wt%
Temperature 25–30°C
Purity >95% (HPLC)

The final product is isolated via spray drying, producing a stable powder.

Industrial Scalability and Challenges

Scalability Considerations :

  • Annulation : Continuous flow reactors reduce reaction time to 1–2 hours.
  • Sulfonation : Jacketed reactors with precise temperature control (−5 to 10°C) improve consistency.
  • Waste Management : Sulfuric acid byproducts are neutralized with lime, generating gypsum for construction.

Challenges :

  • Azo Bond Stability : Photodegradation is mitigated by adding UV stabilizers during salt formation.
  • Solubility : High sulfonation degree complicates purification; nanofiltration membranes (300 Da MWCO) enhance recovery.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/kg)
Patent CN105017797A 78 95 120–150
Alternative Route* 65 88 180–200

*Alternative route uses chlorosulfonic acid for sulfonation, increasing corrosivity and cost.

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity?

The synthesis involves multi-step reactions, including diazo coupling and sulfonation. Key steps include:

  • Diazo Coupling : Reacting 4-sulfo-1-naphthalenylamine with nitrous acid to form a diazonium salt, followed by coupling with a benzothiazole intermediate under controlled pH (4–6) and low temperature (0–5°C) .
  • Purification : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and elution at neutral pH ensures removal of unreacted intermediates .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for diazo:benzothiazole) and reaction time (4–6 hours) improves yields to ~75% .
Reaction Step Key Parameters Yield
Diazotization0–5°C, pH 1–285–90%
CouplingpH 4–6, 4 hours70–75%
Final PurificationSPE (HLB cartridges)>95% purity

Q. Which spectroscopic techniques are most effective for characterizing the azo and sulfonic acid groups?

  • UV-Vis Spectroscopy : Detects π→π* transitions in azo groups (λmax ~450–550 nm) and quantifies concentration via Beer-Lambert law .
  • FTIR : Identifies sulfonate S=O stretches (1180–1250 cm⁻¹) and azo N=N stretches (1450–1550 cm⁻¹) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and sulfonate-linked methyl groups (δ 2.5–3.0 ppm) .
Technique Target Group Detection Limit
UV-VisAzo chromophore0.1 µM
FTIRSulfonate1% w/w
NMRAromatic protons0.5 mM

Q. What are the primary degradation pathways under varying pH and temperature conditions?

  • Acidic Hydrolysis (pH < 3) : Azo bond cleavage dominates, producing sulfanilic acid derivatives .
  • Alkaline Conditions (pH > 9) : Sulfonate ester hydrolysis occurs, releasing naphthalenesulfonic acid .
  • Photodegradation : UV exposure (254 nm) induces radical formation, accelerating decomposition (t1/2 = 2–4 hours) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact photostability and solubility?

  • Photostability : Replacing the 6-methyl group with electron-withdrawing substituents (e.g., -Cl) reduces HOMO-LUMO gap, enhancing UV resistance .
  • Solubility : Additional sulfonate groups at the 3-sulfophenyl moiety increase aqueous solubility (up to 250 mg/mL) but reduce organic solvent compatibility .
  • Experimental Design : Use controlled radical polymerization or click chemistry to introduce substituents, followed by accelerated aging tests under UV light .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., serum albumin)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with albumin’s Sudlow Site I (binding energy < -8 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between sulfonate groups and Lys199/Arg222 residues .
  • Validation : Compare computational results with experimental SPR data (KD ~10⁻⁶ M) .

Q. How to resolve contradictions in reported solubility data across studies?

  • Systematic Analysis : Vary ionic strength (0.1–1.0 M NaCl) and pH (2–12) while measuring solubility via nephelometry .
  • Controlled Variables : Ensure consistent temperature (25°C ± 0.1°C) and solvent pre-saturation to avoid supersaturation artifacts .
  • Meta-Analysis : Apply multivariate regression to published data, identifying outliers linked to unrecorded counterion effects (e.g., Na<sup>+</sup> vs. K<sup>+</sup>) .

Q. What methodologies address discrepancies in reported biological activity (e.g., cytotoxicity vs. therapeutic potential)?

  • Dose-Response Studies : Use MTT assays (0.1–100 µM range) on HepG2 cells, normalizing to solvent controls (DMSO < 0.1%) .
  • Mechanistic Profiling : RNA-seq analysis identifies upregulated oxidative stress pathways (e.g., Nrf2/KEAP1) at IC50 concentrations .
  • Cross-Validation : Compare in vitro results with zebrafish embryo toxicity models (LC50 ~50 µM) .

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